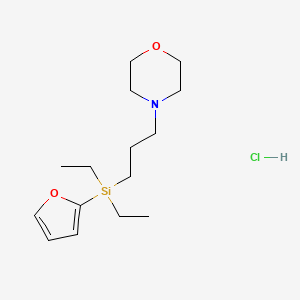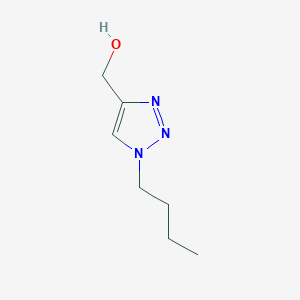![molecular formula C20H10N4O12 B14141724 [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate CAS No. 5724-01-6](/img/structure/B14141724.png)
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate: is an organic compound characterized by the presence of multiple nitro groups attached to benzoyl and phenyl structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with phenol derivatives under controlled conditions to form the final compound. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the nitration reaction. The use of automated systems ensures consistent quality and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various nitro-oxidized compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate is used as a reagent for the synthesis of other complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of nitro groups can impart biological activity, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
3,5-Dinitrobenzoic Acid: A precursor in the synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate, known for its use in identifying alcohol components in esters.
3,5-Dichlorobenzoyl Chloride: Used in the synthesis of dichlorobenzamide derivatives, which have various applications in chemistry and biology.
Uniqueness: The uniqueness of this compound lies in its multiple nitro groups and the specific arrangement of these groups on the benzoyl and phenyl structures. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
5724-01-6 |
|---|---|
Formule moléculaire |
C20H10N4O12 |
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
[3-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H10N4O12/c25-19(11-4-13(21(27)28)8-14(5-11)22(29)30)35-17-2-1-3-18(10-17)36-20(26)12-6-15(23(31)32)9-16(7-12)24(33)34/h1-10H |
Clé InChI |
KMJDWCTWZVPRIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
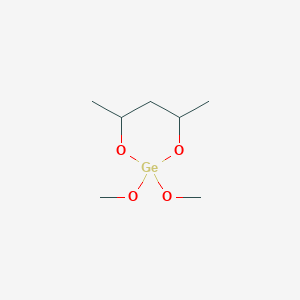
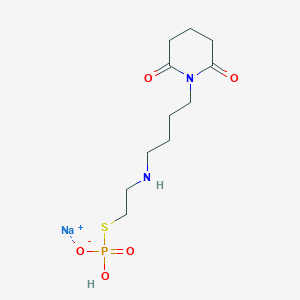
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)

![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
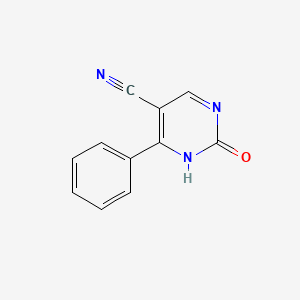
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
